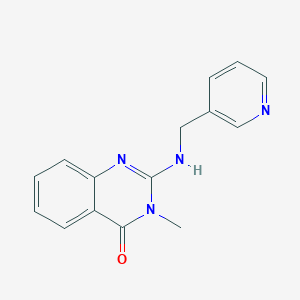
3-methyl-2-((pyridin-3-ylmethyl)amino)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-2-((pyridin-3-ylmethyl)amino)quinazolin-4(3H)-one is a synthetic compound that belongs to the quinazolinone family. It has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
Another study focused on the synthesis of derivatives of 3-methyl-2-((pyridin-3-ylmethyl)amino)quinazolin-4(3H)-one and their antimicrobial activity. The synthesized compounds displayed broad-spectrum activity against various microorganisms, with some showing notable efficacy. This indicates their potential use as antimicrobial agents, contributing to the development of new treatments for infectious diseases (Buha et al., 2012).
Anti-inflammatory Activity
Research has also explored the anti-inflammatory potential of quinazolin-4-one derivatives. Compounds synthesized in this category demonstrated varying degrees of anti-inflammatory activity, suggesting their potential application in the treatment of inflammatory conditions (Kumar & Rajput, 2009).
Antioxidant and Cytotoxic Activity
The development of hybrid molecules involving quinazolin-4(3H)-one moieties has shown significant therapeutic properties. Some derivatives were found to possess high antioxidant activity, comparable to ascorbic acid and Trolox, and displayed cytotoxicity against cancerous cells while being compatible with normal cells. This highlights their potential in developing treatments for oxidative stress-related conditions and cancer (Pele et al., 2022).
AMPA Receptor Antagonist Activity
A novel quinazolin-4-one compound was characterized as a selective, noncompetitive AMPA receptor antagonist. This compound inhibits AMPA receptor-mediated currents, suggesting its potential use in treating conditions associated with aberrant AMPA receptor activity, such as epilepsy and neurodegeneration (Lazzaro et al., 2002).
properties
IUPAC Name |
3-methyl-2-(pyridin-3-ylmethylamino)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-19-14(20)12-6-2-3-7-13(12)18-15(19)17-10-11-5-4-8-16-9-11/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCBGZOZGXEZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2973837.png)
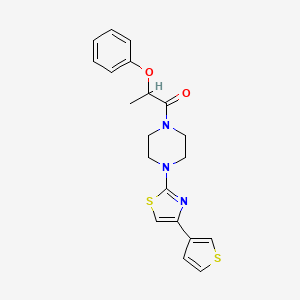
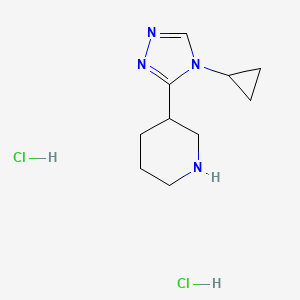
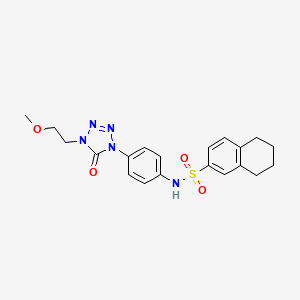
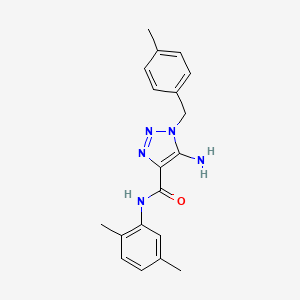
![Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2973846.png)
![3-[4-(2-Cyanoethoxy)but-2-ynyl-dimethylazaniumyl]propane-1-sulfonate](/img/structure/B2973847.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![4-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}phenol](/img/structure/B2973849.png)
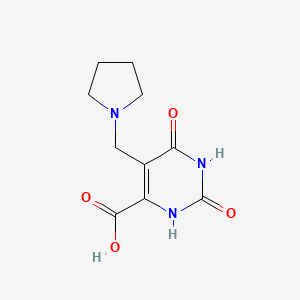

![Dibenzo[b,e][1,4]dioxin-2,3,7,8-tetramine, hydrochloride (1:4)](/img/structure/B2973853.png)
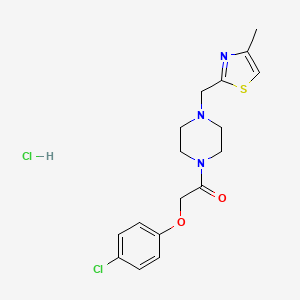
![tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2973858.png)